molecular formula C25H26ClN3OS B2410178 1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide CAS No. 450344-47-5

1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

Cat. No.: B2410178
CAS No.: 450344-47-5
M. Wt: 452.01
InChI Key: LQPCYCHIRATDSA-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a chlorophenyl group, a dimethylphenyl group, and a thieno[3,4-c]pyrazol moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thieno[3,4-c]pyrazol core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl halide reacts with a nucleophilic intermediate.

    Attachment of the dimethylphenyl group: This can be done through a Friedel-Crafts alkylation or acylation reaction.

    Formation of the cyclopentanecarboxamide moiety: This final step involves the reaction of the intermediate with cyclopentanecarboxylic acid or its derivatives under amide formation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: Its unique structure may make it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It could be used as a tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
  • 1-(4-bromophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
  • 1-(4-fluorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thieno[3,4-c]pyrazol core. This structure imparts distinct chemical and physical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3OS/c1-16-6-5-7-22(17(16)2)29-23(20-14-31-15-21(20)28-29)27-24(30)25(12-3-4-13-25)18-8-10-19(26)11-9-18/h5-11H,3-4,12-15H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPCYCHIRATDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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